

Vaborbactam In Vitro Susceptibility Testing: Application Notes and Protocols

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Compound of Interest

Compound Name: **Vaborbactam**

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These comprehensive application notes detail the standardized in vitro susceptibility testing protocols for **vaborbactam**, a novel β -lactamase inhibitor. Adherence to these methodologies is crucial for obtaining accurate and reproducible minimum inhibitory concentration (MIC) and disk diffusion data, essential for both clinical diagnostics and drug development research. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to Vaborbactam

Vaborbactam is a cyclic boronic acid β -lactamase inhibitor that protects meropenem from degradation by certain serine β -lactamases, including *Klebsiella pneumoniae* carbapenemase (KPC).^{[1][2]} By restoring the activity of meropenem, the combination agent, meropenem-**vaborbactam**, is effective against many carbapenem-resistant Enterobacteriales (CRE).^[2] This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to meropenem-**vaborbactam**.

Key Susceptibility Testing Methods

The primary methods for determining the in vitro susceptibility of bacterial isolates to meropenem-**vaborbactam** are broth microdilution, disk diffusion, and agar dilution. These methods are well-established and standardized by regulatory bodies like CLSI and EUCAST.

Broth Microdilution

This method is considered the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial in a liquid growth medium.

Disk Diffusion (Kirby-Bauer)

A qualitative or semi-quantitative method where a paper disk impregnated with a specific amount of the antimicrobial agent is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.

Agar Dilution

Similar to broth dilution, this method involves incorporating serial dilutions of the antimicrobial agent directly into an agar medium. The agar is then inoculated with the test organism to determine the lowest concentration that inhibits visible growth.

Experimental Protocols

Below are the detailed protocols for performing in vitro susceptibility testing for meropenem-vaborbactam.

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is based on the CLSI M07 standard for dilution antimicrobial susceptibility tests.

1. Preparation of Materials:

- **Meropenem-vaborbactam:** Prepare stock solutions as per the manufacturer's instructions. For testing, **vaborbactam** is used at a fixed concentration of 8 µg/mL.[2][3]
- **Cation-Adjusted Mueller-Hinton Broth (CAMHB):** Use CAMHB that meets CLSI M07 specifications.
- **Microdilution Plates:** Standard 96-well microtiter plates.

- Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

2. Experimental Procedure:

- Prepare Serial Dilutions: Perform two-fold serial dilutions of meropenem in CAMHB in the microdilution plates. Ensure that each well also contains a fixed concentration of 8 $\mu\text{g}/\text{mL}$ of **vaborbactam**.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 $\mu\text{g}/\text{mL}$ **vaborbactam**) that completely inhibits visible growth of the organism.

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol follows the procedures outlined in the CLSI M02 standard.

1. Preparation of Materials:

- Meropenem-**vaborbactam** Disks: Use commercially available disks containing 20 μg of meropenem and 10 μg of **vaborbactam**.
- Mueller-Hinton Agar (MHA): Use MHA plates with a depth of 4 mm.
- Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.

2. Experimental Procedure:

- Inoculation: Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and streak the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.

- Disk Application: Aseptically apply the meropenem-**vaborbactam** disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-18 hours. For *Staphylococcus aureus*, incubate for a full 24 hours to detect potential methicillin resistance. [\[4\]](#)
- Reading Results: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Protocol 3: Agar Dilution Susceptibility Testing

This protocol is based on the CLSI M07 standard for dilution methods.

1. Preparation of Materials:

- **Meropenem-vaborbactam:** Prepare stock solutions as per the manufacturer's instructions. **Vaborbactam** is used at a fixed concentration of 8 $\mu\text{g}/\text{mL}$.
- Mueller-Hinton Agar (MHA): Prepare molten MHA and cool to 45-50°C.
- Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 10^4 CFU per spot.

2. Experimental Procedure:

- Prepare Agar Plates: Add appropriate volumes of the meropenem stock solution and a fixed amount of **vaborbactam** solution to the molten MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify.
- Inoculation: Inoculate the surface of the agar plates with the standardized bacterial suspension using a multipoint inoculator.
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 $\mu\text{g}/\text{mL}$ **vaborbactam**) that prevents the growth of more than one colony.

Data Presentation

Table 1: Meropenem-Vaborbactam Quality Control (QC) Ranges (CLSI)

Quality Control Strain	Broth Microdilution MIC (μ g/mL)	Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC® 25922	0.008/8 – 0.06/8	31-37
Escherichia coli ATCC® 35218	0.008/8 – 0.06/8	-
Klebsiella pneumoniae ATCC® 700603	-	29-35
Klebsiella pneumoniae ATCC® BAA-1705™	0.015/8 – 0.06/8	21-27
Klebsiella pneumoniae ATCC® BAA-2814™	0.12/8 – 0.5/8	16-20
Pseudomonas aeruginosa ATCC® 27853	0.12/8 – 1/8	-
Staphylococcus aureus ATCC® 29213	-	-

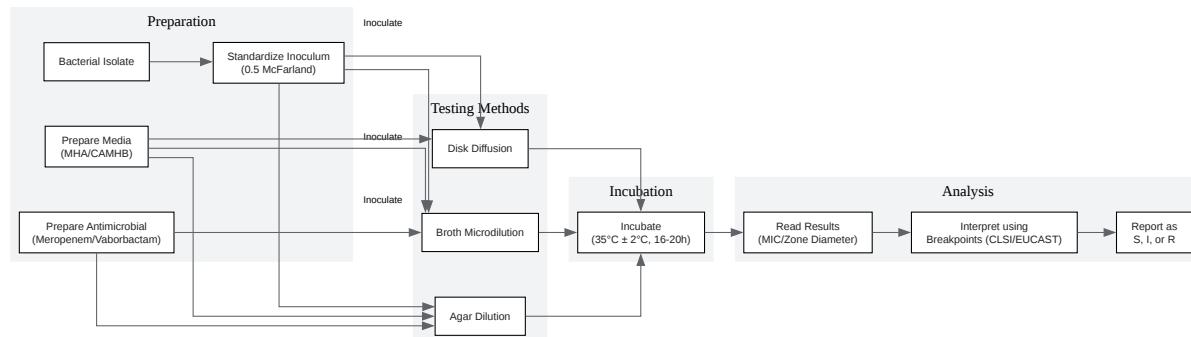
Note: MIC values are presented as meropenem concentration/fixed **vaborbactam** concentration (8 μ g/mL).^{[5][6]} Routine QC testing for meropenem/**vaborbactam** should include P. aeruginosa ATCC® 27853 and K. pneumoniae ATCC® BAA-2814™.^[4]

Table 2: Meropenem-Vaborbactam Interpretive Criteria (Breakpoints)

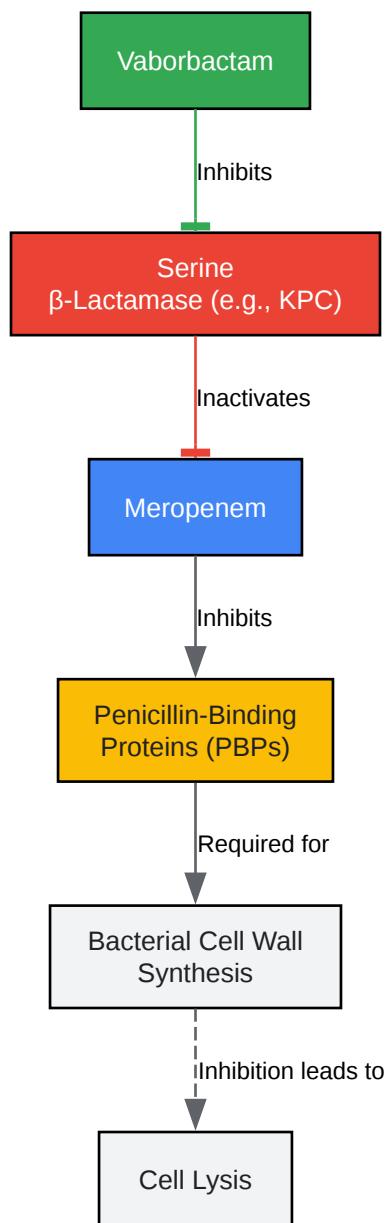
Organism	Method	Susceptible (S)	Intermediate (I)	Resistant (R)
<hr/>				
Enterobacterales	MIC (µg/mL)	≤ 4/8	8/8	≥ 16/8
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Disk Diffusion (mm)	≥ 17	14-16	≤ 13	
<hr/>				
Enterobacterales	MIC (µg/mL)	≤ 8	-	> 8
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Disk Diffusion (mm)	≥ 20	15-19 (ATU)	< 15	
<hr/>				
Pseudomonas aeruginosa	MIC (µg/mL)	≤ 8	-	> 8
<hr/>				
Disk Diffusion (mm)	≥ 14	-	< 14	
<hr/>				

Note: MIC values are presented as meropenem concentration/fixed **vaborbactam** concentration (8 µg/mL). ATU = Area of Technical Uncertainty.[2][7][8][9]

Visualizations

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Caption: Workflow for **Vaborbactam** Susceptibility Testing.



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Caption: Mechanism of Action of Meropenem-**Vaborbactam**.

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